molecular formula C21H34O9S B611435 Tos-PEG5-CH2CO2tBu CAS No. 169751-73-9

Tos-PEG5-CH2CO2tBu

Cat. No.: B611435
CAS No.: 169751-73-9
M. Wt: 462.55
InChI Key: CZZJVKUJUYLGPU-UHFFFAOYSA-N
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Description

Tos-PEG5-CH2CO2tBu, also known as tert-butyl 14-(tosyloxy)-3,6,9,12-tetraoxatetradecanoate, is a polyethylene glycol (PEG) derivative containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media, while the t-butyl protected carboxyl group can be deprotected under acidic conditions. The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tos-PEG5-CH2CO2tBu is synthesized through a multi-step process involving the reaction of PEG with tosyl chloride to introduce the tosyl group, followed by esterification with tert-butyl bromoacetate to form the t-butyl ester. The reaction typically requires anhydrous conditions and the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Tos-PEG5-CH2CO2tBu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tos-PEG5-CH2CO2tBu is widely used in scientific research due to its versatility and unique properties:

    Chemistry: It serves as a linker in the synthesis of complex molecules and polymers.

    Biology: It is used in the modification of biomolecules to enhance their solubility and stability.

    Medicine: It is employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: It is utilized in the production of advanced materials and coatings .

Mechanism of Action

The mechanism of action of Tos-PEG5-CH2CO2tBu involves its ability to act as a linker or spacer in chemical reactions. The tosyl group facilitates nucleophilic substitution reactions, while the PEG spacer enhances solubility and biocompatibility. The t-butyl ester can be deprotected to yield a carboxylic acid, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tos-PEG5-CH2CO2tBu is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. The t-butyl ester offers a convenient protecting group that can be easily removed under mild acidic conditions, making it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O9S/c1-18-5-7-19(8-6-18)31(23,24)29-16-15-27-12-11-25-9-10-26-13-14-28-17-20(22)30-21(2,3)4/h5-8H,9-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZJVKUJUYLGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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